molecular formula C20H19ClN2O3 B5837414 N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Cat. No.: B5837414
M. Wt: 370.8 g/mol
InChI Key: KOMQGPNCNATTNX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with a 5-chloro-2-methylphenyl group and a 3,5-dimethyl-4-isoxazolylmethoxy group. Its intricate structure suggests a range of chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Key steps include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 5-chloro-2-methylphenyl group via electrophilic aromatic substitution.

    Coupling Reactions: The final step involves coupling the isoxazole derivative with the benzamide core under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-3-methoxybenzamide
  • N-(5-chloro-2-methylphenyl)-4-isoxazolylmethoxybenzamide

Uniqueness

N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12-7-8-16(21)10-19(12)22-20(24)15-5-4-6-17(9-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQGPNCNATTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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